5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Fragment-based drug discovery Physicochemical property differentiation Permeability

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS 1267063-40-0, racemic; (S)-enantiomer CAS 637344-09-3; (R)-enantiomer CAS 637343-93-2) is a low-molecular-weight (130.15 g/mol) heterocyclic compound belonging to the 2-oxazolidinone class. It bears a free primary aminomethyl group at the C-5 position and a methyl substituent at N-3, distinguishing it fundamentally from the N-aryl, C-5-acetamidomethyl-substituted pharmacophore of the clinically approved oxazolidinone antibiotics such as linezolid.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B7905477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCN1CC(OC1=O)CN
InChIInChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3
InChIKeyCTCJZEIJGYQHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one: Core Oxazolidinone Scaffold with a Free Primary Amine for Procurement-Critical Differentiation


5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS 1267063-40-0, racemic; (S)-enantiomer CAS 637344-09-3; (R)-enantiomer CAS 637343-93-2) is a low-molecular-weight (130.15 g/mol) heterocyclic compound belonging to the 2-oxazolidinone class [1]. It bears a free primary aminomethyl group at the C-5 position and a methyl substituent at N-3, distinguishing it fundamentally from the N-aryl, C-5-acetamidomethyl-substituted pharmacophore of the clinically approved oxazolidinone antibiotics such as linezolid [2]. This compound serves as a versatile chiral synthetic intermediate and a minimalist core scaffold for structure-activity relationship (SAR) exploration, rather than as a finished antibacterial agent [3]. Its procurement value rests on its structural simplicity, its availability in both enantiomeric forms, and the chemical versatility conferred by the unsubstituted primary amine—a functional handle absent in marketed oxazolidinone drugs [4].

Why 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Cannot Be Replaced by Linezolid, Deacetyl Linezolid, or Simpler Oxazolidinone Analogs


The three principal structural features of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one—the N-3 methyl group, the C-5 free primary amine, and the absence of an aromatic ring—collectively define a physicochemical and functional profile that no single commercially prevalent oxazolidinone analog replicates. Linezolid (MW 337.35, XLogP3 +0.7) carries an N-3 3-fluoro-4-morpholinophenyl ring essential for ribosomal binding and a C-5 acetamide that prevents facile derivatization [1]. Deacetyl linezolid (Linezolid USP Related Compound C, MW 295.31) retains the N-aryl group but possesses a free amine at C-5; however, its aryl substitution drives antibacterial pharmacology and restricts its use as a neutral SAR probe [2]. Simpler analogs such as 3-methyl-2-oxazolidinone (MW 101.1) lack the C-5 functional handle entirely, while 5-(aminomethyl)-2-oxazolidinone (MW 116.12) carries an unprotected N-3 proton that alters hydrogen-bonding capacity and cyclization behavior [3]. The target compound occupies a unique intersection: N-3 methylation eliminates the dominant aryl-driven pharmacology, while the C-5 primary amine provides a reactive anchor for acylation, sulfonylation, reductive amination, or urea/thiourea formation [4]. These differences are quantified in the evidence below.

Quantitative Evidence Guide: Where 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-One Demonstrates Measurable Differentiation from Closest Analogs


Molecular Weight Reduction of ~61% vs. Linezolid Enables Permeability-Driven Fragment-Based Design Strategies

The target compound has a molecular weight (MW) of 130.15 g/mol, compared to 337.35 g/mol for linezolid—a reduction of approximately 61% [1]. Its topological polar surface area (TPSA) is 55.6 Ų versus 71.1 Ų for linezolid, while its computed lipophilicity (XLogP3) is −1.0 compared to +0.7 for linezolid [2]. The number of rotatable bonds is 1 versus 4 for linezolid. These values collectively place the target compound within fragment-like chemical space (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3), whereas linezolid is firmly in drug-like space [3]. This differentiation is critical for procurement decisions involving fragment-based screening libraries, where low-MW, low-lipophilicity oxazolidinone cores with a derivatizable amine are specifically sought.

Fragment-based drug discovery Physicochemical property differentiation Permeability

N-3 Methyl vs. N-3 Aryl Substitution: Absence of Critical Pharmacophoric Element for Antibacterial Ribosomal Binding

The antibacterial activity of oxazolidinones is critically dependent on the presence of an N-3 aryl substituent. The N-aryl-5-acetamidomethyl oxazolidinone is the established core pharmacophore for this antibiotic class, with the aryl ring engaging in π-stacking interactions within the ribosomal 50S subunit peptidyl transferase center [1]. The target compound bears only an N-3 methyl group, which cannot support these interactions. In SAR studies, replacement of the N-aryl group with simple alkyl substituents results in complete or near-complete loss of antibacterial activity against both Gram-positive and Gram-negative organisms [2]. A 2021 SAR study of 25 linezolid analogues confirmed that antibacterial potency is exquisitely sensitive to both N-3 aryl substitution and C-5 acylamino moiety; smaller, non-polar C-5 substituents were tolerated, but N-3 aryl presence remained non-negotiable for ribosomal activity [3]. Consequently, the target compound is categorically unsuitable as a direct antibacterial agent but is uniquely valuable as a pharmacologically silent scaffold for probing non-antibacterial oxazolidinone activities or for constructing focused libraries via N-3 and C-5 diversification.

Structure-activity relationship Antibacterial pharmacology Ribosome binding

Free Primary Amine at C-5 Enables Derivatization Pathways Foreclosed by Linezolid's Acetamide: Prodrug Activation and Chemical Diversification

The target compound bears a free –CH₂NH₂ group at C-5, whereas linezolid and all clinically approved oxazolidinones carry an acylamino (typically –CH₂NHCOCH₃) moiety at this position. This difference has profound pharmacological and synthetic consequences. A 2024 study by Boshoff et al. demonstrated that 5-aminomethyl oxazolidinones (structurally analogous to the target compound, with N-aryl rather than N-methyl substitution) function as prodrugs requiring enzymatic N-acetylation by the mycobacterial N-acetyltransferase Rv0133 for activation; linezolid-resistant M. tuberculosis mutants lacking Rv0133 remained fully susceptible to linezolid but were cross-resistant to the 5-aminomethyl series [1]. Furthermore, the free amine enables direct conjugation chemistry—acylation, sulfonylation, reductive amination, urea formation, and thiourea formation—that is sterically and electronically inaccessible with linezolid's acetamide [2]. The Tokuyama SAR series demonstrated that conversion of the 5-acetamidomethyl moiety to alternative functionalities (guanidino, thiourea) can enhance in vitro antibacterial activity 4- to 8-fold over linezolid, but these modifications require a free amine intermediate [3]. The target compound, with its N-3 methyl group, provides a neutral scaffold on which to evaluate these C-5 modifications without confounding N-aryl pharmacology.

Prodrug design Derivatization handle Chemical diversification N-acetyltransferase

Non-Antibacterial Pharmacological Activities of 5-(Aminomethyl)-2-oxazolidinones: Analgesic, Anti-Inflammatory, and CNS-Active Properties Absent in N-Aryl Antibacterials

Early patent literature establishes that 5-(n-substituted aminomethyl)-2-oxazolidinones, including N-3 alkyl-substituted variants, possess a distinct pharmacological profile unrelated to antibacterial activity. US Patent 3,687,965 (Fauran et al., 1972) discloses that compounds of the general formula—wherein R₁ is alkyl (including methyl) and the 5-aminomethyl group is substituted with dialkylamino or cyclic amino groups—exhibit hypotensive, vasodilatory, spasmolytic, sedative, myorelaxant, analgesic, and anti-inflammatory properties in animal models [1]. The patent reports specific in vivo data: the hydrochloride salt of 5-pyrrolidinomethyl-3-phenyl-2-oxazolidinone showed an ED₅₀ of 70 mg/kg (IP, mouse) in the phenylbenzoquinone-induced writhing assay for analgesia, while the corresponding 3-methyl analog (structurally adjacent to the target compound) demonstrated sedative activity with a protective ED₅₀ of 115 mg/kg against strychnine-induced convulsions [1]. This non-antibacterial polypharmacology is categorically absent from N-aryl oxazolidinones such as linezolid, which have been optimized exclusively for ribosomal binding [2]. The target compound's N-3 methyl group aligns it with this alternative pharmacological lineage rather than the antibacterial one.

Non-antibacterial pharmacology CNS activity Analgesic Anti-inflammatory

Enantiomeric Availability and Chiral Purity: Defined (S)- and (R)-Enantiomers with Distinct CAS Numbers Enable Stereospecific Procurement

The target compound is commercially available as three distinct entities: the racemate (CAS 1267063-40-0), the (S)-enantiomer (CAS 637344-09-3), and the (R)-enantiomer (CAS 637343-93-2), each with independently verified purity specifications [1]. Commercial vendors report purity levels of ≥98% for both the racemate and the (S)-enantiomer . In contrast, the structurally related 5-(aminomethyl)-2-oxazolidinone (lacking the N-3 methyl group, CAS 119736-09-3) is typically offered at 95% purity, and deacetyl linezolid is primarily available as an analytical impurity standard rather than a multi-gram research intermediate [2]. The independent CAS registration of both enantiomers facilitates unambiguous procurement and quality control documentation, which is essential for GLP-compliant synthetic workflows. The S-enantiomer corresponds to the stereochemistry found in linezolid, enabling direct stereochemical comparison in SAR studies [3].

Chiral building block Enantiomeric purity Stereospecific synthesis Single enantiomer

One-Step Synthetic Accessibility in Quantitative Yield via Adapted Vilsmeier Conditions Contrasts with Multi-Step Routes to N-Aryl Analogs

A 2023 protocol published in Molbank reports the one-step synthesis of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This stands in marked contrast to the multi-step synthetic routes required for N-aryl oxazolidinones such as linezolid, which typically involve 6–8 synthetic steps including aryl isocyanate cyclization, chiral resolution or asymmetric epoxide opening, azide displacement, reduction, and acetylation [2]. The patent literature further describes alternative preparative routes to 5-aminomethyl oxazolidinones via sulfonate displacement with ammonia, achieving yields of 59–70% for N-aryl variants [3]. The target compound's structural simplicity—lacking the aryl ring that necessitates metal-catalyzed coupling or isocyanate chemistry—directly translates to shorter synthetic routes, higher atom economy, and lower procurement cost per gram for multi-gram research quantities.

Synthetic efficiency Vilsmeier cyclization Quantitative yield Process chemistry

Optimal Application Scenarios for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-One Based on Verified Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Using a Low-MW, Derivatizable Oxazolidinone Core

With a molecular weight of 130.15 g/mol, XLogP3 of −1.0, and only 1 rotatable bond, the target compound satisfies all three 'Rule of Three' criteria for fragment-based screening (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3) [1]. Its free primary amine permits rapid parallel derivatization (acylation, sulfonylation, reductive amination) to generate focused fragment libraries for biochemical or biophysical screening against protein targets. The N-3 methyl group eliminates antibacterial ribosomal activity, ensuring that hits identified from such libraries are not confounded by the known oxazolidinone mechanism of action. In contrast, linezolid (MW 337.35, XLogP3 +0.7, 4 rotatable bonds) exceeds fragment-likeness criteria and cannot be readily diversified at C-5 due to its acetamide cap [2].

Stereospecific Synthesis of Oxazolidinone-Derived Pharmaceuticals Using Single-Enantiomer Building Blocks

The independent availability of both the (S)-enantiomer (CAS 637344-09-3) and the (R)-enantiomer (CAS 637343-93-2) at ≥98% purity, each with distinct CAS registration, enables unambiguous procurement for stereospecific synthetic routes [1]. The (S)-enantiomer corresponds to the stereochemistry at C-5 found in linezolid and all clinically active oxazolidinone antibiotics, making it the appropriate starting material for synthesizing stereochemically defined N-aryl oxazolidinone analogs via N-arylation chemistry (e.g., Buchwald-Hartwig or Ullmann-type coupling) followed by C-5 functionalization [2]. The (R)-enantiomer serves as a matched stereochemical control for assessing enantiomer-dependent biological effects.

Exploration of Non-Antibacterial Oxazolidinone Pharmacology: CNS-Active and Anti-Inflammatory Lead Generation

The legacy patent literature (US 3,687,965) establishes that 5-(aminomethyl)-2-oxazolidinones with N-3 alkyl substitution exhibit analgesic (ED₅₀ ~70 mg/kg IP, mouse writhing assay), sedative (ED₅₀ 115 mg/kg, strychnine protection), hypotensive, and anti-inflammatory activities in vivo [1]. The target compound's N-3 methyl group places it within this pharmacological class, distinct from the exclusively antibacterial N-aryl oxazolidinones. Researchers investigating oxazolidinone-based CNS therapeutics or non-steroidal anti-inflammatory agents can use this compound as a starting scaffold for systematic N-3 and C-5 diversification, bypassing the dominant antibacterial SAR that constrains N-aryl analogs [2].

Process Chemistry Development and Scale-Up Feasibility Assessment Using a One-Step Quantitative Synthesis Platform

The demonstrated one-step synthesis of the target compound in quantitative yield via adapted Vilsmeier conditions provides a streamlined entry point for process chemistry development [1]. This synthetic simplicity—contrasting with the 6–8 step routes required for N-aryl oxazolidinones—makes the compound an attractive model substrate for optimizing cyclization conditions, evaluating continuous-flow processing, or training synthetic chemistry personnel [2]. The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) further facilitates analytical method development and quality control protocol establishment [1].

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